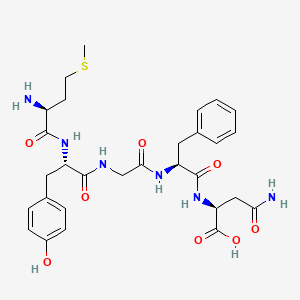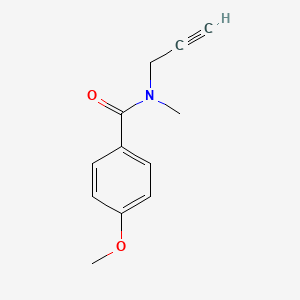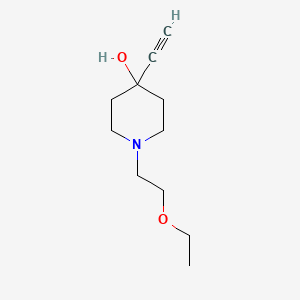
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol is a chemical compound with a piperidine ring substituted with an ethoxyethyl group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions. The reaction conditions are optimized to achieve satisfactory yields of the target compound . The reaction involves the use of potassium hydroxide (KOH) as a base, and the reaction temperature and medium are carefully controlled to maximize the yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for scaling up the production process. The use of optimized reaction conditions and efficient purification techniques would be essential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Catalytic reduction of the compound can produce a mixture of saturated and unsaturated products.
Substitution: The hydroxyl group on the quaternary carbon atom can undergo substitution reactions to form ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Ethyl bromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated and unsaturated products.
Substitution: Formation of monoethyl ethers.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through binding to specific sites on target proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Ethoxyethyl)piperidin-4-one: A precursor in the synthesis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol.
4-Acetoxy-1-(2-ethoxyethyl)-4-phenylpiperidine: A compound with similar structural features and pharmacological properties.
Uniqueness
This compound is unique due to the presence of both an ethoxyethyl group and an ethynyl group on the piperidine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
191350-58-0 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol |
InChI |
InChI=1S/C11H19NO2/c1-3-11(13)5-7-12(8-6-11)9-10-14-4-2/h1,13H,4-10H2,2H3 |
Clave InChI |
AMADMQLFYIBWJC-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN1CCC(CC1)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
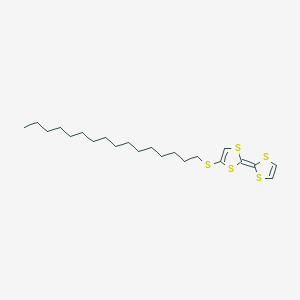

![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)


![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)
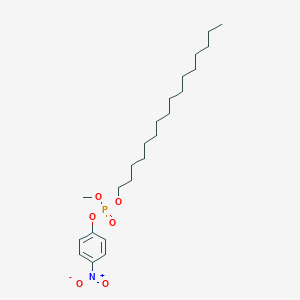

![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
